molecular formula C23H27N3O2 B2382170 Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705469-00-6

Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2382170
CAS RN: 1705469-00-6
M. Wt: 377.488
InChI Key: GFNNQHQKCPKIRA-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[2.2.1]hept-5-en-2-yl group, which is a type of bicyclic compound. Bicyclic compounds are a type of organic compound with two fused or bridged rings . The compound also contains a piperidinyl group, which is a type of organic compound containing a piperidine ring, a nitrogenous six-membered ring .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name. The bicyclo[2.2.1]hept-5-en-2-yl group indicates a bicyclic structure with a double bond on the 5th carbon. The piperidinyl group indicates a six-membered ring with one nitrogen atom. The oxadiazolyl group indicates a five-membered ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. The double bond in the bicyclic structure could potentially undergo addition reactions. The piperidine ring might be involved in substitution reactions or could act as a base. The oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the bicyclic structure could influence its shape and rigidity. The piperidine and oxadiazole rings could influence its polarity and potentially its solubility in different solvents .

Scientific Research Applications

Electrochemical Applications

Bicyclo[2.2.1]hept-5-en-2-yl derivatives have been studied in the context of electrochemistry. A notable example is the anodic oxidation of bicyclo[2.2.1]hept-2-ene, yielding various carbonate and alcohol derivatives, demonstrating its potential in electrochemical synthesis processes (Baggaley et al., 1975).

Polymer Synthesis

These compounds are also significant in the synthesis of alicyclic polymers. For example, polymers derived from 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate have been developed for 193 nm photoresist materials, indicating their utility in advanced material science (Okoroanyanwu et al., 1998).

Catalysis in Polymerization

The use of (η3‐allyl)palladium(II) catalysts for the polymerization of norbornene derivatives, a closely related compound, further illustrates the role of these compounds in catalytic processes and polymer chemistry (Reinmuth et al., 1996).

Stereoselective Synthesis

Bicyclo[2.2.1]hept-5-ene derivatives have been utilized in stereoselective electrochemical synthesis. For instance, the electrochemically induced cyclization of bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitriles leads to compounds with potential pharmacological activity (Vereshchagin et al., 2014).

Insect Antifeedant Synthesis

Additionally, these derivatives have been synthesized for use as insect antifeedants, demonstrating their potential in agricultural applications (Thirunarayanan, 2014).

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-15-5-2-3-7-19(15)22-24-21(28-25-22)13-17-6-4-10-26(14-17)23(27)20-12-16-8-9-18(20)11-16/h2-3,5,7-9,16-18,20H,4,6,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNNQHQKCPKIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CC5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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